molecular formula C18H24N6O2 B6000928 4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one

4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B6000928
M. Wt: 356.4 g/mol
InChI Key: ZPCHSHMUPGRHKO-UHFFFAOYSA-N
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Description

4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one, also known as MPTP, is a chemical compound that has been widely studied in scientific research. MPTP is a synthetic compound that has been used to study the mechanisms of Parkinson's disease and other neurodegenerative disorders.

Mechanism of Action

4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one is metabolized in the brain to form MPP+, which selectively destroys dopaminergic neurons in the substantia nigra of the brain. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria of dopaminergic neurons, leading to oxidative stress and cell death. The mechanism of action of this compound has been extensively studied and has provided valuable insights into the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
This compound selectively destroys dopaminergic neurons in the substantia nigra of the brain, leading to a decrease in dopamine levels in the brain. This results in symptoms that are similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. This compound also causes oxidative stress and inflammation in the brain, which can contribute to the progression of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one has several advantages for lab experiments, including its selective toxicity to dopaminergic neurons and its ability to mimic the symptoms of Parkinson's disease. However, this compound also has several limitations, including its toxicity to humans and the fact that it does not fully replicate the complexity of Parkinson's disease.

Future Directions

There are several future directions for 4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one research, including the development of new treatments for Parkinson's disease and the study of the mechanisms of other neurodegenerative disorders. Researchers are also exploring the use of this compound as a tool for studying the mechanisms of aging and age-related diseases. Additionally, there is ongoing research into the development of new compounds that can selectively target dopaminergic neurons without causing the toxic effects of this compound.

Synthesis Methods

4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one is synthesized through a multi-step process that involves the reaction of 4,5-diaminopyrimidine with 4-morpholinecarboxaldehyde and 1-piperidinyl-2-chloroethanone. The resulting product is then treated with methyl iodide to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

4'-methyl-2'-(4-morpholinyl)-2-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one has been extensively used in scientific research to study the mechanisms of Parkinson's disease and other neurodegenerative disorders. This compound is known to selectively destroy dopaminergic neurons in the substantia nigra of the brain, leading to symptoms that are similar to Parkinson's disease. This makes this compound a valuable tool for studying the mechanisms of Parkinson's disease and for developing new treatments for the disease.

Properties

IUPAC Name

4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-2-piperidin-1-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-13-14(12-19-17(20-13)24-7-9-26-10-8-24)15-11-16(25)22-18(21-15)23-5-3-2-4-6-23/h11-12H,2-10H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCHSHMUPGRHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCCCC3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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